molecular formula C16H13N3O4 B4394464 4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4394464
M. Wt: 311.29 g/mol
InChI Key: YXPGKSBOXSPBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPAQ and is synthesized through a specific method that involves the use of various reagents.

Scientific Research Applications

NPAQ has been extensively studied for its potential applications in various fields. One of the most significant applications of NPAQ is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines. NPAQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of NPAQ is not fully understood. However, it has been proposed that NPAQ induces apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell survival and proliferation. NPAQ has also been found to inhibit the formation of beta-amyloid plaques in the brain, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NPAQ has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. NPAQ has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell survival and proliferation. In addition, NPAQ has been found to inhibit the formation of beta-amyloid plaques in the brain, which are responsible for the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of NPAQ is its potent anticancer activity against various cancer cell lines. NPAQ has also been found to exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the major limitations of NPAQ is its relatively low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on NPAQ. One of the most significant areas of research is the development of more efficient synthesis methods for NPAQ. This would enable researchers to produce larger quantities of NPAQ for further studies. Another potential future direction is the investigation of the potential of NPAQ to treat other neurodegenerative diseases such as Huntington's disease. In addition, further studies could be conducted to investigate the potential of NPAQ as a therapeutic agent for other types of cancer.
Conclusion:
In conclusion, NPAQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of NPAQ involves the reaction of 2-nitrobenzoyl chloride with ethyl-2-aminobenzoate in the presence of triethylamine. NPAQ has been extensively studied for its potential applications in medicinal chemistry, and it has been found to exhibit potent anticancer activity against various cancer cell lines. NPAQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further studies are required to fully understand the mechanism of action of NPAQ and its potential applications in various fields.

properties

IUPAC Name

4-[2-(2-nitrophenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15-10-18(14-8-4-2-6-12(14)17-15)16(21)9-11-5-1-3-7-13(11)19(22)23/h1-8H,9-10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPGKSBOXSPBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-nitrophenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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